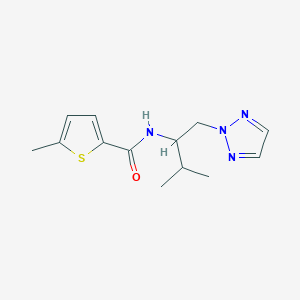

5-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-methyl-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4OS/c1-9(2)11(8-17-14-6-7-15-17)16-13(18)12-5-4-10(3)19-12/h4-7,9,11H,8H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXCSVGQQWVEEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)NC(CN2N=CC=N2)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and comparative studies with similar compounds.

Chemical Structure and Properties

The compound belongs to a class of thiophene derivatives and features a unique combination of a thiophene ring, a triazole moiety, and a carboxamide functional group. Its molecular formula is , with a molecular weight of approximately 278.37 g/mol. The structural complexity contributes to its distinctive chemical properties and potential pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | C13H18N4OS |

| Molecular Weight | 278.37 g/mol |

| CAS Number | 2034561-43-6 |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

Synthesis Methods

The synthesis of this compound typically involves the reaction of 5-methylthiophene-2-carboxylic acid with 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine. Coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often used to facilitate the formation of the amide bond under controlled conditions.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses potent inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some tested strains are as follows:

| Microorganism | MIC (µM) |

|---|---|

| Escherichia coli | 0.21 |

| Pseudomonas aeruginosa | 0.15 |

| Staphylococcus aureus | 0.10 |

These results suggest that the compound may serve as a lead candidate for the development of new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity evaluations using MTT assays on various cancer cell lines have demonstrated that this compound exhibits selective cytotoxic effects. The IC50 values for different cell lines are summarized below:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

These findings indicate potential applications in cancer therapy.

Structure–Activity Relationship (SAR)

The structural features of the compound play a crucial role in its biological activity. The presence of the thiophene ring enhances lipophilicity, which is essential for membrane permeability and interaction with biological targets. Furthermore, the triazole moiety is known to contribute to the compound's ability to form hydrogen bonds with target proteins, enhancing its binding affinity.

Comparative Analysis

Comparative studies with similar compounds reveal that modifications in substituents significantly affect biological activity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-methyl-N-(3-methylpyrazine) | Pyrazine ring instead of thiophene | Moderate antibacterial |

| 5-methyl-N-(triazole derivative) | Lacks thiophene; only triazole present | Low cytotoxicity |

The unique combination of both thiophene and triazole rings in our compound enhances its pharmacological profile compared to others in its class.

Case Studies

Several case studies have been conducted to explore the efficacy of this compound in preclinical settings:

- Study on Antimicrobial Efficacy : A recent study demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating infections associated with biofilms.

- Cancer Treatment Exploration : In vivo studies involving xenograft models showed promising results where treatment with the compound led to significant tumor reduction compared to control groups.

Comparison with Similar Compounds

Thiazole-Based Carboxamides and Carbamates

Key Examples :

- Thiazol-5-ylmethyl carbamate analogs (e.g., compounds l, m, w-z in ) feature thiazole rings, hydroxy groups, and complex ureido/hydroperoxy substituents. These compounds often exhibit antiviral or protease-inhibitory activities due to their polar functional groups, which facilitate hydrogen bonding with biological targets .

Structural Differences :

1,3,4-Thiadiazole Derivatives

Key Examples :

- N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides () demonstrate antimicrobial and antitumor activities. The 1,3,4-thiadiazole core, with two nitrogen atoms and one sulfur, offers strong electron-withdrawing properties, enhancing interactions with charged protein residues .

Structural Differences :

- Core Heterocycle : 1,3,4-Thiadiazole vs. Thiophene. The former’s electron-deficient nature contrasts with thiophene’s electron-rich π-system, leading to divergent binding affinities.

- Substituents : The trichloroethyl group in compounds may confer metabolic resistance but increase molecular weight and lipophilicity compared to the target compound’s triazole-containing chain .

Furo[2,3-b]pyridine and Isoxazole Derivatives

Key Examples :

- Furo[2,3-b]pyridine carboxamide () incorporates a fused furan-pyridine system with fluorophenyl and trifluoroethyl groups, likely influencing CNS permeability due to fluorine’s electronegativity and lipid solubility .

- 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide () combines isoxazole (O,N-heterocycle) with a thiazole substituent, highlighting the role of multiple heteroatoms in modulating bioactivity .

Structural Differences :

- Core Heterocycle : Furopyridine and isoxazole vs. Thiophene. These cores differ in ring size, aromaticity, and heteroatom placement, affecting electronic distribution and target selectivity.

- Substituents : The target compound’s triazole branch may offer better metabolic stability than the trifluoroethyl group in , which could undergo oxidative defluorination .

Tabulated Comparison of Key Features

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

- Step 1 : Functionalization of the thiophene ring via chlorination or alkylation (e.g., using m-chloroperbenzoic acid (mCPBA) for oxidation) .

- Step 2 : Introduction of the triazole moiety via Huisgen azide-alkyne cycloaddition (click chemistry), optimized with copper(I) catalysts .

- Step 3 : Amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to link the thiophene and triazole-butyl segments .

Q. Which spectroscopic techniques are critical for validating the compound’s structure?

- Key Techniques :

- NMR Spectroscopy : and NMR to confirm regiochemistry of the triazole ring and substitution patterns on the thiophene .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H] at m/z 347.1) .

- X-ray Crystallography : For absolute configuration determination (using SHELXL for refinement) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in triazole coupling steps?

- Experimental Design :

- Solvent Selection : Use aprotic solvents (e.g., DMF or THF) to minimize side reactions .

- Catalyst Screening : Test Cu(I) sources (e.g., CuBr vs. CuI) and ligands (TBTA) to enhance cycloaddition efficiency .

- Temperature Control : Reactions at 60–80°C improve kinetics without decomposing heat-sensitive intermediates .

- Data-Driven Optimization : Employ Design of Experiments (DoE) to model interactions between variables (e.g., solvent polarity, catalyst loading) .

Q. How to resolve contradictions in biological activity data across assays?

- Analytical Workflow :

- Assay Validation : Cross-test in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Metabolic Stability Studies : Use liver microsomes to assess if rapid degradation explains inconsistent IC values .

- Target Engagement Assays : SPR or ITC to directly measure binding affinity to suspected targets (e.g., kinases or GPCRs) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

- SAR Methodology :

- Substituent Variation : Modify the thiophene’s methyl group or triazole’s alkyl chain to probe steric/electronic effects .

- Bioisosteric Replacement : Replace the triazole with oxadiazole or thiadiazole to assess scaffold flexibility .

- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to correlate substituent positions with target binding .

Q. How to address challenges in crystallizing this compound for structural studies?

- Crystallization Techniques :

- Solvent Screening : Test mixed-solvent systems (e.g., DCM/hexane or ethanol/water) to induce slow nucleation .

- Additive Screening : Add trace ionic liquids or polyethylene glycol (PEG) to improve crystal quality .

- Data Collection : Use synchrotron radiation for small or weakly diffracting crystals, refined via SHELXL .

Q. What are the best practices for analyzing stability under physiological conditions?

- Stability Protocol :

- pH Profiling : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC at 37°C .

- Light/Heat Stress Testing : Expose to UV light (254 nm) or 40°C for 48 hours to identify photolytic/thermal degradation products .

- Metabolite Identification : Use LC-MS/MS to characterize Phase I/II metabolites in hepatocyte models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.